2-(3,5-dichlorophenyl)benzoic Acid
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Overview
Description
3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is a chlorinated biphenyl derivative. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been extensively studied due to their environmental persistence and potential health impacts. The compound’s structure consists of two benzene rings connected by a single bond, with chlorine atoms at the 3’ and 5’ positions and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki coupling reaction, where chlorinated phenylboronic acids are coupled with halogenated biphenyls under palladium catalysis . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like crystallization and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.
Major Products
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Scientific Research Applications
3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichlorobiphenyl: Similar structure but lacks the carboxylic acid group.
3,5-Dichlorobenzoic acid: Contains a single benzene ring with similar substituents.
2,4-Dichlorobiphenyl: Different chlorine substitution pattern.
Uniqueness
3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOPVCRCNGVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374157 |
Source
|
Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-82-0 |
Source
|
Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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